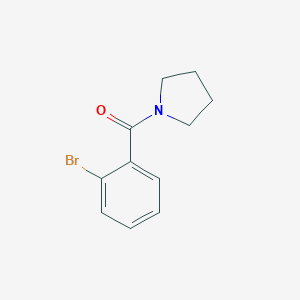
(2-ブロモフェニル)(ピロリジン-1-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene is an organic compound that features a bromobenzene ring substituted with a pyrrolidin-1-ylcarbonyl group
科学的研究の応用
1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic applications.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Material Science: It can be used in the development of new materials with unique properties
準備方法
The synthesis of 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromobenzoyl chloride and pyrrolidine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-bromobenzoyl chloride is reacted with pyrrolidine in an appropriate solvent like dichloromethane under reflux conditions.
化学反応の分析
1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
作用機序
The mechanism of action of 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The bromobenzene moiety can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and selectivity .
類似化合物との比較
1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene can be compared with other similar compounds such as:
1-(Pyrrolidin-1-ylcarbonyl)-2-chlorobenzene: This compound has a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
1-(Pyrrolidin-1-ylcarbonyl)-2-fluorobenzene: The presence of a fluorine atom can enhance the compound’s stability and lipophilicity.
1-(Pyrrolidin-1-ylcarbonyl)-2-iodobenzene: The iodine atom can increase the compound’s molecular weight and influence its pharmacokinetic properties
生物活性
1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene is a synthetic organic compound characterized by a bromobenzene ring with a pyrrolidin-1-ylcarbonyl substituent. This compound is of interest in medicinal chemistry due to its potential therapeutic applications and biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
- IUPAC Name: 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene
- CAS Number: 124461-27-4
- Molecular Formula: C10H10BrN
- Molecular Weight: 227.10 g/mol
The biological activity of 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene is primarily attributed to its ability to interact with various biological targets. The presence of the bromine atom and the pyrrolidine moiety enhances its reactivity and potential interactions with proteins and enzymes involved in disease pathways.
Target Interactions
1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene has been shown to interact with:
- Enzymes: It may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
- Receptors: The compound could bind to various receptors, influencing cellular signaling pathways.
Biological Activities
Research indicates that 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene exhibits several biological activities:
Anticancer Activity
In vitro studies have demonstrated that derivatives of similar compounds can exhibit cytotoxic effects against cancer cell lines. For instance, compounds structurally related to 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene have shown moderate to significant efficacy against human breast cancer cells, suggesting potential for further research into its use as an anticancer agent .
Neuroprotective Effects
Some studies suggest that pyrrolidine derivatives possess neuroprotective properties, which may be beneficial in treating neurodegenerative diseases. The mechanism may involve modulation of oxidative stress and inflammation pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene:
Pharmacokinetics
Understanding the pharmacokinetics of 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene is crucial for evaluating its therapeutic potential. Key factors include:
- Solubility: The compound's solubility in various solvents can affect its bioavailability.
- Metabolism: Investigating how the compound is metabolized in vivo will provide insights into its efficacy and safety profile.
特性
IUPAC Name |
(2-bromophenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-10-6-2-1-5-9(10)11(14)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARIEGBUQWCPFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354888 |
Source


|
| Record name | 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124461-27-4 |
Source


|
| Record name | 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














